molecular formula C13H19NO3 B180218 N-Boc-2-(4-aminophenyl)ethanol CAS No. 104060-23-3

N-Boc-2-(4-aminophenyl)ethanol

Cat. No. B180218
M. Wt: 237.29 g/mol
InChI Key: LVAACBVNZRPHFE-UHFFFAOYSA-N
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Description

“N-Boc-2-(4-Aminophenyl)ethanol” is a chemical compound with the linear formula C13H19NO3 . It is also known as "tert-butyl 4-(2-hydroxyethyl)phenylcarbamate" . This compound is used as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine .


Synthesis Analysis

The synthesis of “N-Boc-2-(4-Aminophenyl)ethanol” involves the reaction of 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate . The reaction mixture is stirred for 24 hours at room temperature . After the reaction, water and ethyl acetate are added to the reaction mixture. The organic layer is then dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the target compound .


Molecular Structure Analysis

The molecular structure of “N-Boc-2-(4-Aminophenyl)ethanol” consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI key for this compound is LVAACBVNZRPHFE-UHFFFAOYSA-N .


Chemical Reactions Analysis

“N-Boc-2-(4-Aminophenyl)ethanol” is used in the synthesis of phosphatidyl ethanolamines and ornithine . It is also used to protect amine in the solid phase synthesis of peptides .


Physical And Chemical Properties Analysis

“N-Boc-2-(4-Aminophenyl)ethanol” is a white to yellow solid . It has a molecular weight of 237.3 g/mol . The compound is sealed in dry and stored at room temperature .

Scientific Research Applications

  • Synthesis of Cardiovascular Drugs : N-Boc-2-(4-aminophenyl)ethanol is identified as a key intermediate in the synthesis of cardiovascular drugs. A study demonstrated a new synthesis process using β-phenylethanol as a raw material, achieving a total yield of 66.4% and high purity, suggesting significant industrial application value (Zhang Wei-xing, 2013).

  • Synthesis of Aminomethyl-L-Phenylalanine : N-Boc-4-Aminomethyl-L-phenylalanine, prepared from N-Boc-4-Iodophenylalanine, was synthesized in a process involving efficient Pd-catalyzed carbonylation, oxime formation, and subsequent catalytic reduction. This synthesis has importance in pharmaceutical chemistry (G. Hartman & W. Halczenko, 1991).

  • Chemoselective N-Boc Protection : N-Boc-2-(4-aminophenyl)ethanol is utilized in the chemoselective N-Boc protection of the amine moiety in various compounds, including amino acids and peptides. This method uses guanidine hydrochloride as an organocatalyst, achieving efficient yields and selectivity (F. Jahani et al., 2011).

  • Generation of Acyl Radicals : The compound is used in the generation and cyclization of acyl radicals from thiol esters under nonreducing, tin-free conditions. This involves the preparation of 2-(2-((tert-butyloxycarbonyl)amino)phenyl)ethyl mercaptan from 2-(2-aminophenyl)ethanol, followed by a series of reactions leading to α-methylene cycloalkanones (D. Crich & Xiaolin Hao, 1997).

  • Catalyst-Free N-tert-Butyloxycarbonylation : A study reported catalyst-free N-tert-butyloxycarbonylation of amines in water, forming N-t-Boc derivatives chemoselectively. This process is significant for its simplicity and efficiency, avoiding the formation of side products and preserving the optical purity of the derivatives (S. Chankeshwara & A. Chakraborti, 2006).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAACBVNZRPHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465121
Record name N-Boc-2-(4-aminophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-(4-aminophenyl)ethanol

CAS RN

104060-23-3
Record name N-Boc-2-(4-aminophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Li, J Rousseau… - Bioconjugate …, 2020 - ACS Publications
Herein, we present the syntheses and characterization of a new undecadendate chelator, H 4 py4pa, and its bifunctional analog H 4 py4pa-phenyl-NCS, conjugated to the monoclonal …
Number of citations: 50 pubs.acs.org
L Li, M de Guadalupe Jaraquemada-Peláez… - Dalton …, 2020 - pubs.rsc.org
Both scandium-44 and yttrium-86 are popular PET isotopes with appropriate half-lives for immuno-positron emission tomography (immuno-PET) imaging. Herein, a new bifunctional …
Number of citations: 13 pubs.rsc.org

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